1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine
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Overview
Description
1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine is a complex organic compound with a unique structure that includes a methoxy group, a nitro group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine typically involves multiple steps, including the formation of the benzodioxole ring, nitration, and subsequent amination. One common method involves the following steps:
Formation of Benzodioxole Ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Nitration: The benzodioxole ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Amination: The final step involves the reaction of the nitrated benzodioxole with methoxypropanamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole moiety can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: This compound has a similar structure but with an ethanol group instead of the amine group.
Uniqueness
1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, nitro group, and benzodioxole moiety collectively contribute to its diverse applications and potential as a lead compound in drug development.
Properties
IUPAC Name |
1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-8(6-17-2)13-5-9-3-11-12(19-7-18-11)4-10(9)14(15)16/h3-4,8,13H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXBQOKVMDECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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